Morphinan
Overview
Description
Morphinan: is a naturally occurring alkaloid that serves as the core structure for a variety of pharmacologically active compounds, including opioids. It is characterized by its tetracyclic structure, which includes a phenanthrene core fused to a piperidine ring. This compound is significant in medicinal chemistry due to its role as a precursor for many analgesic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morphinan typically involves multiple steps starting from simpler organic molecules. One common synthetic route begins with the Diels-Alder reaction, followed by a series of cyclization and reduction steps to form the tetracyclic core. Key reagents often include dienes and dienophiles for the initial cycloaddition, and various reducing agents like lithium aluminum hydride for subsequent steps.
Industrial Production Methods: Industrial production of this compound and its derivatives often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Morphinan undergoes several types of chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly with hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involving halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products of these reactions include various this compound derivatives, which can be further functionalized to produce specific pharmacologically active compounds.
Scientific Research Applications
Chemistry: In chemistry, Morphinan is used as a building block for synthesizing complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound derivatives are studied for their interactions with opioid receptors. These studies help in understanding the mechanisms of pain and addiction.
Medicine: Medically, this compound derivatives are crucial in the development of analgesics and antitussives. Compounds like morphine and codeine are derived from this compound and are widely used for pain management and cough suppression.
Industry: In the pharmaceutical industry, this compound serves as a precursor for the synthesis of various drugs. Its derivatives are also used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Morphinan and its derivatives primarily involves binding to opioid receptors in the central nervous system. These receptors include the mu, delta, and kappa receptors, which are G-protein coupled receptors. Binding to these receptors inhibits the release of neurotransmitters, leading to analgesic and sedative effects.
Comparison with Similar Compounds
Morphine: A potent analgesic derived from Morphinan.
Codeine: A less potent analgesic and antitussive.
Thebaine: A precursor for the synthesis of other opioids.
Uniqueness: this compound is unique due to its tetracyclic structure, which provides a versatile scaffold for the synthesis of various pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15/h1-2,5-6,14-15,17H,3-4,7-11H2/t14-,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXVFBXDYWQFN-XHSDSOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468-10-0, 1215192-09-8 | |
Record name | Morphinan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=468-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morphinan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morphinan, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215192098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MORPHINAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97T9O1050 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MORPHINAN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ66WL736G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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